molecular formula C16H20N2O3 B5044531 4-(5,8-Dimethoxy-4-methylquinolin-2-yl)morpholine

4-(5,8-Dimethoxy-4-methylquinolin-2-yl)morpholine

Cat. No.: B5044531
M. Wt: 288.34 g/mol
InChI Key: MGXYRAGRQGAULA-UHFFFAOYSA-N
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Description

4-(5,8-Dimethoxy-4-methylquinolin-2-yl)morpholine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with methoxy and methyl groups, as well as a morpholine ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,8-Dimethoxy-4-methylquinolin-2-yl)morpholine typically involves multi-step organic reactions. One common method is the condensation of 5,8-dimethoxy-4-methylquinoline with morpholine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(5,8-Dimethoxy-4-methylquinolin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

4-(5,8-Dimethoxy-4-methylquinolin-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,8-Dimethoxy-4-methylquinolin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: Lacks the methoxy and morpholine substituents, resulting in different biological activities.

    5,8-Dimethoxyquinoline: Similar structure but without the morpholine ring, leading to variations in chemical reactivity and applications.

    Morpholine derivatives: Compounds like morpholine itself or its simple derivatives, which have different pharmacological profiles.

Uniqueness

4-(5,8-Dimethoxy-4-methylquinolin-2-yl)morpholine is unique due to the combination of the quinoline and morpholine rings, along with the specific methoxy and methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5,8-dimethoxy-4-methylquinolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-10-14(18-6-8-21-9-7-18)17-16-13(20-3)5-4-12(19-2)15(11)16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXYRAGRQGAULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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